[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine
Description
Properties
CAS No. |
1016523-08-2 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylhydrazine |
InChI |
InChI=1S/C12H18N2O2/c1-3-15-11-5-9-4-8(2)16-12(9)6-10(11)7-14-13/h5-6,8,14H,3-4,7,13H2,1-2H3 |
InChI Key |
KRPAURPFXHRJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)CNN |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Cyclization
The dihydrobenzofuran core is typically synthesized through acid- or base-catalyzed cyclization of phenolic precursors. For example:
- Starting material : 4-Ethoxy-3-methylphenol derivatives.
- Reaction : Treatment with α,β-unsaturated carbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions induces cyclization to form the 2,3-dihydrobenzofuran skeleton.
Example protocol :
- Cyclization :
- Reduction :
Direct Functionalization of Benzofuran Intermediates
An alternative one-pot method involves synthesizing the hydrazine derivative directly from halogenated benzofurans:
- Halogenation :
- Hydrazine Coupling :
Optimization and Scalability
Catalytic Enhancements
Purification Strategies
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates the hydrazine product from unreacted starting materials.
- Recrystallization : Methanol/water (2:1) yields high-purity crystals (>98% by HPLC).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Chlorination + NH₂NH₂ | High scalability | Requires toxic SOCl₂ | 65–70% |
| Mitsunobu Reaction | Stereochemical control | Costly reagents (DEAD, PPh₃) | 60–65% |
| Direct Bromination | One-pot synthesis | Low regioselectivity | 55–60% |
Industrial-Scale Considerations
- Cost Efficiency : The chlorination pathway is preferred for large-scale production due to lower reagent costs.
- Waste Management : Neutralization of SOCl₂ byproducts requires careful handling to avoid HCl emissions.
- Regulatory Compliance : Hydrazine hydrate is classified as a hazardous material (GHS07), necessitating closed-system processing.
Chemical Reactions Analysis
Types of Reactions
[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes.
Comparison with Similar Compounds
Comparison with Similar Hydrazine Derivatives
Structural and Electronic Comparisons
a. [(5-Methylfuran-2-yl)methyl]hydrazine ()
- Structure : Simpler furan ring (C₆H₁₀N₂O) vs. dihydrobenzofuran in the target compound.
- Electronic Effects : The furan’s oxygen contributes to π-electron richness, but the absence of ethoxy and methyl substituents reduces steric bulk.
- Molecular Weight : 126.16 g/mol vs. ~263.34 g/mol (estimated for target compound), highlighting differences in complexity.
- Applications : Furan derivatives are often explored for antimicrobial activity, whereas benzofuran-hydrazine hybrids may target neurological or metabolic pathways .
b. N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()
- Structure : Benzodithiazine ring with sulfur atoms and chloro/methyl substituents.
- Reactivity : Sulfur atoms enhance electron-withdrawing effects, contrasting with the ethoxy group’s electron donation in the target compound.
- Synthesis : Both compounds utilize hydrazine hydrate, but the benzodithiazine derivative requires aryl carbaldehyde condensation .
c. (2-Fluorobenzyl)hydrazine Hydrochloride ()
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Applications |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₈N₂O₂ | ~263.34 | Ethoxy, methyl, dihydrobenzofuran | Pharma/Agrochemical R&D |
| [(5-Methylfuran-2-yl)methyl]hydrazine | C₆H₁₀N₂O | 126.16 | Methyl furan | Antimicrobial agents |
| (2-Fluorobenzyl)hydrazine hydrochloride | C₇H₁₀ClFN₂ | 176.62 | Fluorobenzyl | Antitumor candidates |
| N-Methyl-N-(benzodithiazin-3-yl)hydrazine | C₉H₁₀ClN₃O₂S₂ | 291.79 | Chloro, methyl, benzodithiazine | Enzyme inhibition studies |
Biological Activity
[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H17N2O2
- Molecular Weight : 207.26888 g/mol
- IUPAC Name : [(2S)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl]methanamine
- InChI Key : ZGTGQBKWAUUKKD-UHFFFAOYSA-N
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing hydrazine moieties have been shown to inhibit the proliferation of various cancer cell lines. A study published in the MDPI journal highlighted that hydrazine derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
Research has also explored the antimicrobial activity of this compound. In vitro assays demonstrated that derivatives of benzofuran, including those with hydrazine substitutions, possess antibacterial and antifungal properties. A notable case study reported the effectiveness of these compounds against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents in treating infections .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for drug design. The presence of the benzofuran ring system is believed to enhance biological activity by facilitating interactions with biological targets. The following table summarizes key structural features and their associated activities:
| Structural Feature | Biological Activity |
|---|---|
| Benzofuran Ring | Antitumor activity |
| Ethoxy Group | Enhances solubility and bioavailability |
| Hydrazine Moiety | Antimicrobial and antitumor effects |
Case Studies
- Antitumor Efficacy : A study conducted by Konstantinidou et al. highlighted that hydrazine derivatives exhibited significant cytotoxic effects on breast cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound .
- Antimicrobial Testing : An investigation into the antimicrobial properties revealed that compounds with similar structures inhibited the growth of Candida albicans and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
